![molecular formula C18H18N2O5 B3957707 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3957707.png)
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide, also known as BDBM-1, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is the development of new cancer treatments that incorporate N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide as a therapeutic agent. Another potential direction is the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide and its potential applications in other areas of medicine.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic applications in a number of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. In neuroprotection research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to have anti-inflammatory and antioxidant effects that may help to reduce the risk of heart disease.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-7-3-2-6-13(14)20-18(22)17(21)19-10-12-11-24-15-8-4-5-9-16(15)25-12/h2-9,12H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMQXIODZQOCJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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